

# A Comparative Guide to the Spectroscopic Data of 1H-Indazole-3-Carbaldehyde

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## Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B1312694

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This guide provides a detailed comparison and analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **1H-Indazole-3-Carbaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this compound.

## $^1\text{H}$ NMR and $^{13}\text{C}$ NMR Data

The following tables summarize the chemical shifts ( $\delta$ ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the signals observed in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1H-Indazole-3-Carbaldehyde**.

Table 1:  $^1\text{H}$  NMR Data for **1H-Indazole-3-Carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
14.17	brs	-	NH
10.20	s	-	CHO
8.14	d	8.5	H-4
7.70	d	8.5	H-7
7.49	dt	7.0, 1.0	H-6
7.37	dt	7.0, 1.0	H-5

Data sourced from a 300 MHz spectrum in DMSO-d<sub>6</sub>.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Data for **1H-Indazole-3-Carbaldehyde**

Chemical Shift (δ) ppm	Assignment
187.4	CHO
143.4	C-3
141.1	C-7a
127.3	C-6
123.8	C-4
120.7	C-5
120.2	C-3a
111.2	C-7

Data sourced from a 75 MHz spectrum in DMSO-d<sub>6</sub>.[\[1\]](#)

## Experimental Protocol

### NMR Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 MHz spectrometer.[\[1\]](#) The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.[\[1\]](#)

## Structural and Spectroscopic Relationship

The following diagram illustrates the chemical structure of **1H-Indazole-3-Carbaldehyde** and the assignment of the protons and carbons as determined by NMR spectroscopy.

Caption: Structure of **1H-Indazole-3-Carbaldehyde** with <sup>1</sup>H NMR assignments.

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## References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
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